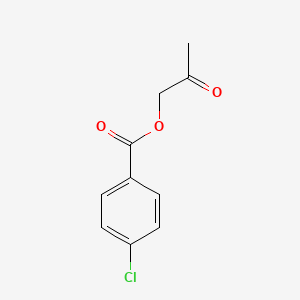

2-Oxopropyl 4-chlorobenzoate

Description

General Overview of Oxo-Ester Chemistry in Synthetic Organic Research

Esters that also contain a ketone functional group, often referred to as oxo-esters or keto-esters, are a pivotal class of compounds in synthetic organic chemistry. Their bifunctional nature, possessing both an electrophilic ketone and an ester group, allows for a diverse range of chemical transformations. This dual reactivity makes them valuable intermediates in the construction of more complex molecules.

For instance, the ketone moiety can undergo nucleophilic addition, reduction to an alcohol, or participate in condensation reactions like the aldol (B89426) or Claisen condensations. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or be subjected to transesterification. This versatility is harnessed by chemists to build molecular frameworks for pharmaceuticals, agrochemicals, and materials science. Research has demonstrated the utility of oxo-esters in the synthesis of various heterocyclic compounds, which are foundational structures in many biologically active molecules. uniovi.es

Significance of Halogenated Benzoate (B1203000) Esters in Chemical Synthesis

Halogenated benzoate esters are another significant class of molecules in chemical synthesis. The presence of a halogen atom, such as chlorine, on the benzene (B151609) ring of a benzoate ester can profoundly influence its chemical reactivity and physical properties. The electron-withdrawing nature of halogens can affect the reactivity of the aromatic ring and the ester group. For example, the chlorine atom in a 4-chlorobenzoate (B1228818) moiety can enhance the lipophilicity of a molecule, a property that can be crucial in the design of bioactive compounds.

Furthermore, the halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The ability to use halogenated benzoates as building blocks in these reactions underscores their importance as versatile intermediates.

Contextualizing 2-Oxopropyl 4-chlorobenzoate within Relevant Chemical Classes

This compound, with its CAS Number 900937-56-6, is a member of both the oxo-ester and halogenated benzoate ester families. bldpharm.comsigmaaldrich.com Its structure features a propanone unit attached to a 4-chlorobenzoate group through an ester linkage. This unique combination of a ketone and a chlorinated aromatic ester within the same molecule suggests a rich and varied chemical reactivity.

The 2-oxopropyl group provides a site for reactions typical of ketones, while the 4-chlorobenzoate portion offers the reactivity profile of a halogenated aromatic ester. This duality makes this compound a potentially valuable intermediate in the synthesis of more elaborate molecules. For instance, it could be used in multi-component reactions where both the ketone and the halogenated ring are functionalized in a sequential or one-pot manner. A study on the reaction of similar 2-oxopropyl esters, such as 2-oxopropyl 4-bromobenzoate, has shown their utility in the synthesis of highly substituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 900937-56-6 |

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

| SMILES Code | O=C(OCC(C)=O)C1=CC=C(Cl)C=C1 |

This table is generated based on data from available chemical databases. bldpharm.com

Historical Development of Research on Similar Structural Motifs

The study of the constituent parts of this compound has a long history. Benzoic acid itself was discovered in the 16th century, and its structure was determined in 1832. newworldencyclopedia.org The development of methods to halogenate aromatic rings in the 19th and 20th centuries paved the way for the synthesis of compounds like 4-chlorobenzoic acid. The first industrial synthesis of benzoic acid involved the use of benzotrichloride, which often resulted in chlorinated benzoic acid derivatives as byproducts. wikipedia.org

Properties

IUPAC Name |

2-oxopropyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUJKQHYYZTVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides deep insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Specific frequencies of infrared radiation or monochromatic light are absorbed or scattered, respectively, corresponding to the unique vibrational modes of the molecule. This provides a characteristic "fingerprint" that is invaluable for structural elucidation.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus frequency, typically in wavenumbers (cm⁻¹). For 2-Oxopropyl 4-chlorobenzoate (B1228818), the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most prominent peaks are associated with the stretching vibrations of the carbonyl (C=O) groups. The ester carbonyl stretch is typically observed in the range of 1725-1705 cm⁻¹, while the ketone carbonyl stretch appears at a slightly higher frequency, generally between 1715-1680 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the neighboring substituents. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring can slightly shift these frequencies.

Another significant feature is the C-O stretching vibration of the ester group, which typically appears as a strong band in the 1300-1100 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene (B1212753) groups are observed at higher frequencies, typically above 3000 cm⁻¹ for the aromatic C-H and in the 2950-2850 cm⁻¹ range for the aliphatic C-H bonds. Finally, the C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, usually between 800-600 cm⁻¹.

Interactive Data Table: Characteristic FTIR Peaks for 2-Oxopropyl 4-chlorobenzoate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Ester C=O Stretch | 1720 - 1700 | Strong |

| Ketone C=O Stretch | 1715 - 1695 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Ester C-O Stretch | 1280 - 1250 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar and symmetric molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone.

The symmetric stretching of the benzene ring, often weak in the FTIR spectrum, would be expected to produce a strong and sharp band in the Raman spectrum around 1600 cm⁻¹. The C-Cl stretching vibration would also be readily observable. The carbonyl stretching vibrations will also be present, although their relative intensities may differ from the FTIR spectrum. The non-polar C-C single bonds within the propyl chain would also give rise to characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a wealth of information about the number and types of hydrogen atoms present in the molecule. The aromatic protons on the 4-chlorophenyl group are expected to appear as two doublets in the downfield region (typically between 7.4 and 8.0 ppm) due to the electron-withdrawing effect of the chlorine atom and the ester group. The protons on the methylene group adjacent to the ester oxygen (O-CH₂) will be deshielded and are expected to resonate as a singlet around 4.8-5.0 ppm. The methyl protons of the acetyl group (CH₃-C=O) are expected to appear as a singlet in the upfield region, typically around 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the ester and ketone groups are the most deshielded and will appear at the downfield end of the spectrum (around 165 ppm for the ester and over 200 ppm for the ketone). The aromatic carbons will resonate in the 128-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbon of the methylene group attached to the ester oxygen will appear around 70 ppm, while the methyl carbon of the acetyl group will be found in the upfield region, around 26 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons on 4-chlorophenyl ring (ortho to COOR) | 7.95 | Doublet | 2H | Aromatic H |

| Protons on 4-chlorophenyl ring (meta to COOR) | 7.45 | Doublet | 2H | Aromatic H |

| Methylene protons (O-CH₂) | 4.90 | Singlet | 2H | -O-CH₂-C(O)- |

| Methyl protons (CH₃-C=O) | 2.20 | Singlet | 3H | -C(O)-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Ketone Carbonyl (C=O) | 202.0 | -CH₂-C (O)-CH₃ | ||

| Ester Carbonyl (C=O) | 165.0 | Ar-C (O)-O- | ||

| Aromatic Carbon (C-Cl) | 139.8 | C -Cl | ||

| Aromatic Carbons (CH) | 131.5, 128.9 | Aromatic C H | ||

| Aromatic Carbon (C-COOR) | 128.5 | C -COOR | ||

| Methylene Carbon (O-CH₂) | 70.0 | -O-C H₂-C(O)- | ||

| Methyl Carbon (CH₃) | 26.5 | -C(O)-C H₃ |

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the two sets of aromatic protons on the 4-chlorophenyl ring, confirming their ortho relationship. No other cross-peaks would be expected as the methylene and methyl protons are singlets and not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methylene proton signal at ~4.90 ppm and the methylene carbon signal at ~70.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. For this compound, an HMBC spectrum would show a correlation from the methylene protons (~4.90 ppm) to the ester carbonyl carbon (~165.0 ppm) and the ketone carbonyl carbon (~202.0 ppm). It would also show correlations from the aromatic protons to the ester carbonyl carbon, confirming the connectivity of the ester group to the aromatic ring.

Chemical Reactivity and Transformation Studies of 2 Oxopropyl 4 Chlorobenzoate

Hydrolytic Stability and Degradation Pathways

The ester linkage in 2-Oxopropyl 4-chlorobenzoate (B1228818) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or alkali. chemguide.co.uk

Under acidic conditions, the hydrolysis is a reversible process that yields 4-chlorobenzoic acid and acetol (1-hydroxy-2-propanone). The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the products, an excess of water is typically employed. chemguide.co.uk

In contrast, alkaline hydrolysis (saponification) is an irreversible reaction that produces the salt of the carboxylic acid (sodium 4-chlorobenzoate, if sodium hydroxide (B78521) is used) and acetol. chemguide.co.uk The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The irreversibility of this reaction is due to the final deprotonation of the resulting carboxylic acid by the strong base, forming a carboxylate anion that is resistant to further nucleophilic attack. jove.com

The stability of the ester bond is influenced by both steric and electronic factors. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring can influence the rate of hydrolysis. Studies on the hydrolysis of substituted benzoate (B1203000) esters have shown that electron-withdrawing groups can affect the reaction rates. acs.org

Table 1: Products of Hydrolysis of 2-Oxopropyl 4-chlorobenzoate

| Reaction Condition | Products |

| Acid-catalyzed hydrolysis | 4-chlorobenzoic acid and Acetol |

| Base-catalyzed hydrolysis | 4-chlorobenzoate salt and Acetol |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, which is a β-keto ester, this reaction can be catalyzed by either acids or bases. nih.govnih.govbenthamdirect.com The reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon.

The selective transesterification of β-keto esters is a valuable transformation in organic synthesis. nih.govnih.gov These reactions are often more facile than with simple esters due to the presence of the ketone, which can participate in the reaction mechanism, potentially via an enol intermediate. nih.gov A variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed to facilitate this transformation under mild conditions. nih.gov

For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would be expected to yield methyl 4-chlorobenzoate and acetol. The large excess of the new alcohol is used to shift the equilibrium towards the desired product.

Table 2: Representative Transesterification Reaction of this compound

| Reactant | Catalyst | Expected Products |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 4-chlorobenzoate and Acetol |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl 4-chlorobenzoate and Acetol |

Reactions at the Ketone Functionality

The ketone group in this compound is a site of significant reactivity, primarily involving nucleophilic additions to the electrophilic carbonyl carbon. lumenlearning.comlibretexts.org

The carbonyl carbon of the ketone is sp² hybridized and carries a partial positive charge, making it susceptible to attack by nucleophiles. A wide range of nucleophiles can add to this carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to give an alcohol.

Examples of such reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 2-(1-hydroxypropyl) 4-chlorobenzoate, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after an acidic workup. For instance, reaction with methylmagnesium bromide would yield 2-(1-hydroxy-1-methylethyl) 4-chlorobenzoate.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin.

The α-hydrogens of the ketone (the hydrogens on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in various condensation reactions. fiveable.mevanderbilt.edu

Aldol (B89426) Condensation: In the presence of a base, this compound can potentially react with another molecule of itself or with a different aldehyde or ketone in an aldol condensation. This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. vanderbilt.edu

Claisen Condensation: As a β-keto ester, this compound can undergo reactions analogous to the Claisen condensation. In the presence of a strong base, the enolate can react with another ester molecule. jove.comjove.com For instance, an intramolecular Claisen-type condensation is not possible, but a crossed Claisen condensation with another ester could be envisioned.

Knoevenagel Condensation: The ketone can react with compounds containing an active methylene (B1212753) group (e.g., malonic esters) in the presence of a weak base in a Knoevenagel condensation to form a new carbon-carbon double bond. fiveable.me

Electrophilic Aromatic Substitution on the Chlorobenzene (B131634) Ring

The 4-chlorobenzoate moiety of the molecule can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents already on the benzene ring, the chlorine atom and the ester group, will determine the position of the incoming electrophile.

Both the chlorine atom and the ester group are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. wikipedia.org

The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). However, its inductive effect is electron-withdrawing, which deactivates the ring.

The ester group is a meta-director. Its carbonyl group is strongly electron-withdrawing, both by induction and resonance, which deactivates the ring and directs incoming electrophiles to the meta position.

Given that the chlorine is at position 4, the ortho positions to the chlorine are positions 3 and 5, and the para position is occupied by the ester group. The ester group at position 1 directs to positions 3 and 5 (meta). Therefore, electrophilic substitution is expected to occur at the positions meta to the ester group and ortho to the chlorine atom, which are positions 3 and 5.

Typical EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the 3-position.

Halogenation: Further halogenation, for example with Br₂ and a Lewis acid catalyst like FeBr₃, would introduce another halogen atom.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like this one.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Oxopropyl 3-nitro-4-chlorobenzoate |

| Bromination | Br₂, FeBr₃ | 2-Oxopropyl 3-bromo-4-chlorobenzoate |

| Sulfonation | SO₃, H₂SO₄ | 2-Oxopropyl 3-sulfo-4-chlorobenzoate |

Redox Chemistry of the Carbonyl and Halogenated Moieties

The redox chemistry of this compound involves both the ketone and the chlorobenzene parts of the molecule.

The ketone functionality can be reduced to a secondary alcohol, as mentioned in section 4.3.1. This is a common transformation in organic synthesis. libretexts.org Conversely, the ketone itself is resistant to further oxidation under typical conditions. libretexts.org

The chlorobenzene moiety is generally resistant to oxidation. However, under specific and often harsh conditions, the aromatic ring can be degraded. Reductive dehalogenation of the C-Cl bond is a possibility, though it typically requires specific catalysts (e.g., transition metals with a hydrogen source) or electrochemical methods. This would lead to the formation of 2-Oxopropyl benzoate.

The molecule as a whole can participate in electrochemical reactions. The carbonyl group can be reduced electrochemically, and the carbon-chlorine bond can also be cleaved via reductive pathways. The specific redox potentials would depend on the solvent, electrolyte, and electrode material used.

Mechanistic Investigations into the Reaction Pathways of this compound Remain Largely Unexplored

Despite the importance of understanding the chemical behavior of ester compounds in various scientific fields, detailed mechanistic investigations into the reaction pathways of this compound are not extensively documented in publicly available scientific literature. While general principles of ester reactivity are well-established, specific kinetic and mechanistic data for this particular compound, including studies on its transformation and the identification of reaction intermediates, are currently lacking.

General reaction pathways for esters, such as hydrolysis, are well understood to proceed via nucleophilic acyl substitution. These reactions can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is typically reversible. Conversely, basic hydrolysis, or saponification, involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This reaction is generally irreversible due to the deprotonation of the resulting carboxylic acid.

While these general mechanisms provide a foundational understanding, the specific influence of the 2-oxopropyl and 4-chlorobenzoyl moieties on the reaction rates, transition states, and potential side reactions of this compound has not been specifically elucidated. For instance, the electron-withdrawing nature of the chlorine atom on the benzene ring would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. However, without specific experimental data, this remains a theoretical consideration.

A search of available literature revealed studies on related compounds, which may offer some insight. For example, research has been conducted on the synthesis of other 4-chlorobenzoate esters. One study detailed the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate through the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride. While this demonstrates a method for forming a 4-chlorobenzoate ester, it does not provide information on the subsequent reactivity or mechanistic pathways of the ester itself.

Furthermore, kinetic studies on the alkaline hydrolysis of other complex esters, such as Methyl-2-[2'-oxo-3'-(2''-chloro-6''-fluorophenyl)propyl]benzoate, have been performed. This indicates that methodologies for investigating the reaction kinetics of structurally similar compounds exist. However, the absence of such studies for this compound limits a detailed discussion of its specific reaction mechanisms.

Exploration of Derivatives and Analogues of 2 Oxopropyl 4 Chlorobenzoate

Systematic Structural Modifications at the Oxopropyl Chain

Key modifications to the oxopropyl chain include:

Chain Length Variation: The propyl chain can be extended or shortened to produce a homologous series of 2-oxoalkyl 4-chlorobenzoates. For instance, homologation can yield 2-oxobutyl, 2-oxopentyl, and longer chain derivatives. These modifications are typically achieved by employing different β-keto esters in the initial synthesis.

Branching: Introduction of alkyl groups at the C1 or C3 positions of the oxopropyl chain can significantly alter the steric environment around the ester and ketone functionalities. For example, methylation at the C1 position would yield a 1-methyl-2-oxopropyl derivative.

Substitution at the Terminal Methyl Group: The terminal methyl group (C3) can be replaced with various functional groups. For example, substitution with an aryl group would lead to a 1-phenyl-2-oxopropyl 4-chlorobenzoate (B1228818).

The synthesis of these derivatives often involves the acylation of a suitable alcohol with 4-chlorobenzoyl chloride or the reaction of a 4-chlorobenzoate salt with a functionalized alkyl halide.

Table 1: Examples of Structural Modifications at the Oxopropyl Chain

| Modification | Derivative Name | Potential Synthetic Approach |

| Chain Extension | 2-Oxobutyl 4-chlorobenzoate | Reaction of 4-chlorobenzoyl chloride with 1-hydroxy-2-butanone |

| Branching | 1-Methyl-2-oxopropyl 4-chlorobenzoate | Esterification of 4-chlorobenzoic acid with 1-hydroxy-1-methyl-2-propanone |

| Terminal Substitution | 1-Phenyl-2-oxopropyl 4-chlorobenzoate | Acylation of 1-hydroxy-1-phenyl-2-propanone with 4-chlorobenzoyl chloride |

Variations in the Benzoate (B1203000) Moiety and Halogen Substitution Patterns

The benzoate moiety provides another avenue for structural diversification. Modifications to the aromatic ring and the nature of the halogen substituent can profoundly impact the electronic properties and, consequently, the reactivity of the ester.

Key variations include:

Position of the Halogen: The chlorine atom can be moved to the ortho- (2-chloro) or meta- (3-chloro) positions of the benzene (B151609) ring. This positional isomerism affects the inductive and resonance effects on the ester carbonyl group.

Nature of the Halogen: Substitution of chlorine with other halogens (fluorine, bromine, iodine) allows for a systematic study of the effect of electronegativity and atomic size on the compound's properties. Generally, the reactivity of the benzene ring towards electrophilic substitution decreases as the size of the halogen increases. nih.gov

Introduction of Other Substituents: Additional functional groups, such as alkyl, alkoxy, or nitro groups, can be introduced onto the benzene ring to further modulate the electronic and steric characteristics of the molecule. Electron-donating groups tend to increase the electron density on the carbonyl oxygen, while electron-withdrawing groups decrease it.

The synthesis of these analogues typically starts from the corresponding substituted benzoic acid, which is then converted to the acyl chloride and reacted with 1-hydroxy-2-propanone.

Table 2: Impact of Benzoate Moiety Variations on Electronic Properties

| Derivative | Substituent Effect | Expected Impact on Carbonyl Reactivity |

| 2-Oxopropyl 2-chlorobenzoate | Inductive withdrawal, steric hindrance | Increased electrophilicity, potentially slower reaction rates |

| 2-Oxopropyl 4-fluorobenzoate | Strong inductive withdrawal | Increased electrophilicity of the carbonyl carbon |

| 2-Oxopropyl 4-methylbenzoate | Inductive donation, hyperconjugation | Decreased electrophilicity of the carbonyl carbon |

| 2-Oxopropyl 4-nitrobenzoate | Strong inductive and resonance withdrawal | Significantly increased electrophilicity of the carbonyl carbon |

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

Fusing or linking the 2-Oxopropyl 4-chlorobenzoate scaffold with heterocyclic rings can lead to hybrid molecules with unique three-dimensional structures and potentially novel biological activities. Heterocycles are prevalent in medicinal chemistry and can introduce key pharmacophoric features.

Common strategies for creating such conjugates include:

Esterification with Heterocyclic Alcohols: The 4-chlorobenzoic acid moiety can be esterified with a hydroxy-functionalized heterocycle, such as 7-hydroxycoumarin, to yield compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. nih.gov

Incorporation of the Benzoate into a Heterocyclic System: The 4-chlorobenzoate unit can be part of a larger heterocyclic framework. For instance, it can be attached to a quinolinone ring system.

Modification of the Oxopropyl Chain to form a Heterocycle: The oxopropyl chain itself can be a precursor for the synthesis of a heterocyclic ring, which is then attached to the 4-chlorobenzoate.

These synthetic approaches often involve multi-step sequences and utilize a wide range of organic reactions to build the desired molecular architecture.

Structure-Reactivity Relationship Studies of Novel Derivatives

The systematic synthesis of derivatives of this compound allows for detailed structure-reactivity relationship (SRR) studies. These studies aim to correlate specific structural features with the chemical reactivity of the molecule.

Key aspects of SRR studies include:

Hydrolysis Rates: The rate of hydrolysis of the ester bond is sensitive to the electronic effects of substituents on the benzoate ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Reactivity of the Ketone: Modifications to the oxopropyl chain can influence the accessibility and reactivity of the ketone carbonyl group towards nucleophiles.

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy are used to probe the electronic environment of different parts of the molecule and how it changes with structural modifications.

For example, a Hammett plot can be constructed by correlating the logarithm of the rate constants for a reaction (e.g., hydrolysis) of a series of para-substituted benzoate derivatives with the Hammett substituent constant (σ). The slope of this plot (ρ) provides information about the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Combinatorial Chemistry Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry techniques can be employed to generate large libraries of related compounds.

Key principles of combinatorial synthesis in this context include:

Solid-Phase Synthesis: One of the starting materials (e.g., a functionalized benzoic acid or a derivative of 1-hydroxy-2-propanone) can be attached to a solid support. This allows for the use of excess reagents and simplified purification by simple filtration and washing.

Parallel Synthesis: Multiple reactions can be carried out simultaneously in an array of reaction vessels, with each vessel containing a different building block.

Split-and-Pool Synthesis: This technique allows for the exponential generation of a large number of compounds. A solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for several cycles.

These high-throughput methods enable the rapid generation of a diverse set of derivatives that can then be screened for desired properties, accelerating the discovery of new molecules with specific applications.

Research Applications of 2 Oxopropyl 4 Chlorobenzoate and Its Analogues

Utility as a Synthon in Complex Organic Synthesis

The architectural motif of an α-acyloxy ketone, as seen in 2-Oxopropyl 4-chlorobenzoate (B1228818), is a valuable building block in the field of organic synthesis. researchgate.netnih.govrsc.org These compounds serve as versatile intermediates, or synthons, for constructing more complex molecular frameworks, including those found in natural products and advanced chemical entities. researchgate.netnih.govrsc.org

Precursor for Natural Product Synthesis Scaffolds

Analogous structures to 2-Oxopropyl 4-chlorobenzoate, specifically α-keto esters, have been instrumental as precursors in the total synthesis of various natural products. beilstein-journals.org The dual carbonyl functionality provides a unique platform for a variety of chemical transformations. For instance, the α-ketoester moiety has been employed in the synthesis of several alkaloids. beilstein-journals.org

One notable example is in the synthesis of (rac)-isoretronecanol, a pyrrolizidine (B1209537) alkaloid. beilstein-journals.org In this synthesis, a Claisen condensation is used to introduce the α-ketoester functionality, which then participates in a photochemical reaction involving a 1,6-hydrogen atom transfer to form the characteristic bicyclic core of the alkaloid. beilstein-journals.org

Furthermore, α-keto esters have been utilized in the synthesis of oxindole (B195798) alkaloids like (rac)-corynoxine. beilstein-journals.org Here, the α-ketoester is introduced via a Mannich reaction and subsequently acts as a nucleophile in a Tsuji-Trost reaction to construct the intricate carbon skeleton. beilstein-journals.org The versatility of these synthons is also demonstrated in the synthesis of the antiproliferative quinoline (B57606) alkaloid camptothecin, where an α-ketoester is used to control stereochemistry through an auxiliary-controlled nucleophilic addition. beilstein-journals.org

The reactivity of the α-acyloxy ketone moiety also allows for its conversion into a variety of heterocyclic systems, which are common scaffolds in natural products. These transformations can include the formation of furans, pyrroles, oxazoles, and thiophenes. researchgate.netnih.gov

Table 1: Examples of α-Keto Ester Analogues in Natural Product Synthesis

| Natural Product Class | Key Reaction Involving α-Keto Ester | Reference |

|---|---|---|

| Pyrrolizidine Alkaloids | Photochemical 1,6-Hydrogen Atom Transfer | beilstein-journals.org |

| Oxindole Alkaloids | Mannich Reaction / Tsuji-Trost Reaction | beilstein-journals.org |

Intermediate in the Development of Advanced Chemical Entities

The synthetic utility of α-acyloxy ketones extends to the creation of novel and advanced chemical entities beyond natural products. Their ability to undergo a wide range of transformations makes them valuable intermediates in the synthesis of diverse molecular architectures. nih.govnih.gov For instance, polymer-supported α-acylamino ketones, which share the core ketone functionality, have been used to generate a variety of heterocyclic compounds, including dihydropyrrol-2-ones, pyrazin-2-ones, and imidazoles. nih.gov

Moreover, the α-acyloxy ketone structure can be a precursor to other important functional groups. For example, they can be converted into amino alcohols, hydroxy ketones, and cyclobutanes. researchgate.netnih.gov The Passerini reaction, a multicomponent reaction, provides an efficient route to functionalized α-acyloxy ketones that can be further elaborated. nih.gov

The development of new synthetic methodologies continuously expands the potential applications of these intermediates. Recent advancements include the synthesis of α-acyloxy ketones from readily available starting materials like α-hydroxy ketones and anhydrides, as well as from alkenes and alkynes through oxidative addition reactions. researchgate.netrsc.orgmdpi.com These methods enhance the accessibility of these valuable synthons for the development of new chemical entities.

Role in Enzyme Inhibition Studies (excluding clinical trials)

The 4-chlorobenzoate moiety of this compound is a key structural feature that suggests its potential utility in enzyme inhibition studies. The chlorinated aromatic ring can engage in specific interactions within an enzyme's active site, making it a valuable scaffold for designing enzyme inhibitors.

Investigation of Enzyme Active Site Interactions

Analogues of this compound have been instrumental in probing the active sites of enzymes. A prominent example is the study of 4-chlorobenzoate:coenzyme A ligase (CBL), an enzyme involved in the degradation of 4-chlorobenzoate. nih.govnih.gov

The crystal structure of CBL in complex with 4-chlorobenzoate has revealed the specific amino acid residues that form the aryl-binding pocket. nih.gov These residues include Phe184, His207, Val208, Val209, Phe249, Ala280, Ile303, Gly305, Met310, and Asn311. nih.gov The binding of the 4-chlorobenzoate displaces solvent molecules and is stabilized by van der Waals interactions. nih.gov The carboxylate group of the ligand is positioned near the catalytic residues, poised for the adenylation reaction. nih.gov

By studying how different analogues of 4-chlorobenzoate bind to the active site, researchers can map the steric and electronic requirements for substrate recognition and catalysis. This information is crucial for understanding the enzyme's mechanism and for designing potent and specific inhibitors.

Target Identification and Ligand Design Principles

The insights gained from studying the interactions of 4-chlorobenzoate analogues with enzymes like CBL provide a foundation for rational ligand design. The principles of structure-activity relationships (SAR) can be applied to modify the 4-chlorobenzoate scaffold to enhance binding affinity and inhibitory activity. frontiersin.orgnih.gov

For example, in the case of CBL, rational redesign of the 4-chlorobenzoate binding site has been used to expand the enzyme's substrate range. nih.gov This demonstrates that the enzyme's active site has a degree of plasticity that can be exploited for the design of new ligands. By understanding the key interactions, medicinal chemists can design inhibitors that are tailored to the specific topology and chemical environment of the target enzyme's active site. This approach is a cornerstone of modern drug discovery and development. nih.govmdpi.comnih.gov

The general strategies in rational drug design often involve identifying a lead compound, such as a 4-chlorobenzoate derivative, and then systematically modifying its structure to improve its properties. This can include altering substituents on the aromatic ring to enhance binding, or modifying the linker to optimize the orientation of the molecule within the active site.

Contribution to Materials Science Research

The benzoate (B1203000) ester and ketone functionalities present in this compound suggest its potential as a building block in materials science, particularly in the development of fluorescent probes and functional polymers.

Aromatic esters, such as benzoates, are known to be components of various functional polymers. For instance, poly(p-oxybenzoate) is a high-performance polymer with excellent thermal stability. researchgate.net The incorporation of benzoate moieties into polymer backbones can impart desirable properties such as liquid crystallinity and enhanced mechanical strength. researchgate.net Research has also been conducted on the synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s with varying chain lengths, demonstrating the tunability of polymer properties through the modification of the benzoate-containing monomer. researchgate.net Furthermore, benzoate esters have been used in the modification of polymers like polystyrene to alter their optical properties. aip.org These modified polymers have potential applications in optical components. gandh.comazooptics.com

Table 2: Examples of Benzoate-Containing Polymers and their Properties

| Polymer | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| Poly(p-oxybenzoate) | High thermal stability, liquid crystalline | High-performance materials, heat-resistant coatings | researchgate.net |

| Poly(4-oxyalkylenoxy benzoate)s | Tunable thermal and molecular properties | Tailored polymeric materials | researchgate.net |

| Benzoate ester of polystyrene | Modified optical properties | Solar collectors, optical components | aip.org |

In the realm of fluorescent materials, derivatives of acetophenone (B1666503), which shares the ketonic part of this compound, have been used in the synthesis of fluorescent probes. researchgate.netresearchgate.net For example, symmetrical azine derivatives synthesized from acetophenone derivatives have been shown to act as colorimetric and fluorescent chemosensors for the detection of anions like cyanide. researchgate.net Chalcone-based fluorescent dyes, also synthesized from acetophenone derivatives, exhibit strong emission and have been applied in cellular imaging. nih.gov The design of such probes often relies on the principles of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), where the fluorescence properties of the molecule change upon interaction with a specific analyte. nih.gov

The combination of a benzoate ester and a ketone in a single molecule like this compound could potentially lead to novel materials with interesting photophysical properties, although specific research in this area is not yet prevalent.

Antioxidant Activity Assessment in Research Models

No research data is currently available on the antioxidant activity of this compound or its direct analogues.

Anti-inflammatory Activity Studies in In Vitro Models

No research data is currently available on the in vitro anti-inflammatory activity of this compound or its direct analogues.

Advanced Theoretical and Mechanistic Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Due to the lack of specific research data for this compound, this article cannot be generated as requested.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthesis Methods

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 2-Oxopropyl 4-chlorobenzoate (B1228818) is achiral, its structure serves as a valuable prochiral starting material. Future research will likely focus on the development of novel asymmetric methods to generate chiral derivatives with high enantiomeric purity.

A key area of exploration involves the asymmetric reduction of the ketone group in the 2-oxopropyl moiety. This transformation would yield a chiral alcohol, opening pathways to new classes of compounds. Catalytic asymmetric reduction using chiral catalysts is a promising approach. For instance, chiral BINOL-derived phosphoric acids have been successfully employed in the asymmetric synthesis of other complex molecules, such as N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. The application of similar catalyst systems, including (R)-TRIP and (R)-TCYP, could be investigated for the stereoselective reduction of 2-Oxopropyl 4-chlorobenzoate.

Another avenue is the use of biocatalysis, where enzymes (such as ketoreductases) could be employed to achieve highly specific and efficient asymmetric reduction under mild, environmentally friendly conditions. The development of such methods would be a significant step toward creating enantiomerically pure building blocks for pharmaceuticals and other advanced materials.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Specific Examples | Potential Application |

| Chiral Phosphoric Acids | (R)-TRIP, (R)-TCYP | Asymmetric reduction of the ketone moiety. |

| Chiral Metal Complexes | Ru- or Rh-based catalysts with chiral ligands | Catalytic asymmetric hydrogenation. |

| Biocatalysts | Ketoreductases (KREDs) | Enantioselective reduction of the ketone. |

Exploration of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. uvic.carsc.org These reactions are highly selective and have become indispensable tools for chemical biology. uvic.ca A significant future direction for this compound is its functionalization to participate in such reactions, enabling its use as a probe to study biological systems.

The core principle of this approach would be to modify the this compound structure with a chemical handle that can undergo a "click" reaction. "Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. theanalyticalscientist.commt.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). americanpharmaceuticalreview.com

To make this compound bioorthogonal, an azide (B81097) or a terminal alkyne group could be incorporated into its structure. For example, the 4-chloro substituent on the benzoate (B1203000) ring could be replaced with an azido (B1232118) group or an ethynyl (B1212043) group through nucleophilic substitution or cross-coupling reactions. This modified version could then be introduced into a biological system and subsequently tagged with a fluorescent dye, biotin, or other reporter molecule via a click reaction. This would allow for the visualization and tracking of the molecule's interactions within a cellular environment. Other bioorthogonal reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, could also be explored. mt.comamericanpharmaceuticalreview.com

Table 2: Key Bioorthogonal Reactions and Required Modifications

| Reaction | Required Functional Group | Description |

| CuAAC | Azide or Terminal Alkyne | Copper-catalyzed reaction forming a stable triazole linkage. High yielding and robust. theanalyticalscientist.comamericanpharmaceuticalreview.com |

| SPAAC | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free click reaction, ideal for living systems due to the absence of cytotoxic copper. mt.com |

| Tetrazine Ligation | Tetrazine and Strained Alkene | An inverse-electron-demand Diels-Alder reaction known for its exceptionally fast reaction rates. americanpharmaceuticalreview.com |

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The optimization of chemical synthesis requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. wikipedia.orgthermofisher.com Future research into the synthesis and application of this compound will benefit significantly from the integration of advanced in-situ analytical techniques for real-time monitoring. researchgate.net

Spectroscopic methods are particularly powerful for this purpose.

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and intermediates in real-time by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.comou.educhromatographytoday.com Probes can be inserted directly into the reaction vessel, providing continuous data on the reaction progress without the need for sampling. ou.edu This allows for precise determination of reaction endpoints and the identification of transient species.

NMR Spectroscopy: While traditionally an offline technique, the development of benchtop NMR instruments and flow-NMR setups allows for real-time analysis of reaction mixtures. chromatographytoday.comrsc.org This provides detailed structural information and quantitative data, which is invaluable for mechanistic studies. uvic.carsc.org

Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) and other ambient ionization methods can provide rapid, real-time feedback on reaction progress. nih.govacs.org These methods allow for the direct analysis of reaction aliquots with minimal sample preparation, offering high sensitivity for detecting trace intermediates and byproducts. nih.gov

By implementing these PAT tools, the synthesis of this compound and its derivatives can be optimized for higher yield, purity, and safety, facilitating a smoother scale-up from laboratory to industrial production. mt.comamericanpharmaceuticalreview.com

Table 3: Advanced Analytical Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Advantages |

| In-situ FTIR/Raman | Functional group changes, concentration profiles. ou.edu | Non-invasive, continuous monitoring, suitable for liquid and solid phases. |

| Real-time NMR | Detailed structural information, quantification of species. rsc.org | Highly specific, provides unambiguous structural data. uvic.ca |

| Mass Spectrometry | Molecular weight of components, identification of intermediates. acs.org | High sensitivity, rapid analysis, suitable for complex mixtures. nih.gov |

Design of Next-Generation Chemical Probes and Ligands

The structure of this compound contains several features that make it an attractive scaffold for the design of new chemical probes and ligands. The benzoate ester is a common motif in biologically active molecules, and the ketone functionality provides a reactive handle for further chemical modification.

Future research could focus on modifying the 4-chlorobenzoate ring to modulate binding affinity and selectivity for specific biological targets. For example, introducing different substituents on the aromatic ring could alter its electronic and steric properties, leading to tailored interactions with protein binding pockets. The synthesis of a library of 2-oxopropyl benzoate derivatives with varied substitution patterns on the phenyl ring could be a fruitful strategy for discovering novel inhibitors or modulators of enzymes or receptors. Studies on other benzoate derivatives have shown that such modifications can lead to compounds with significant biological activities, such as tyrosinase inhibition. acs.org

Furthermore, the ketone group can be used to covalently link the molecule to a target protein through the formation of a Schiff base with lysine (B10760008) residues or by other covalent targeting strategies. This makes the this compound scaffold a promising starting point for the development of covalent probes for activity-based protein profiling (ABPP) or as targeted therapeutic agents.

Sustainable Synthesis and Environmental Impact Reduction Strategies

In line with the principles of green chemistry, future synthetic routes to this compound and its derivatives must prioritize sustainability and minimize environmental impact. ou.edursc.org This involves reducing waste, avoiding hazardous solvents, and improving energy efficiency. acs.org

Several green chemistry approaches could be applied:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. acs.org This method reduces energy consumption and can often be performed with less solvent.

Ultrasonication: The use of ultrasound can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation, promoting more efficient mixing and mass transfer.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, by grinding solid reactants together (mechanochemistry), eliminates the environmental and health hazards associated with volatile organic solvents. acs.org

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Catalysis: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, can improve atom economy and reduce waste streams associated with stoichiometric reagents.

By adopting these strategies, the production of this compound can become more economically viable and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing.

Table 4: Green Chemistry Strategies for Synthesis

| Strategy | Principle | Benefit |

| Microwave Irradiation | Rapid, uniform heating using microwave energy. acs.org | Increased reaction rates, higher yields, reduced energy use. ou.edu |

| Ultrasonication | Acoustic cavitation to promote reactivity. | Enhanced reaction speed and efficiency. |

| Solvent-Free Synthesis | Reactions conducted by grinding or milling solids. acs.org | Eliminates solvent waste and associated hazards. |

| Green Solvents | Use of water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental pollution. ou.edu |

| Heterogeneous Catalysis | Use of solid-phase catalysts. | Easy separation and recycling of the catalyst, minimizing waste. |

Q & A

Q. What are the recommended synthetic methodologies for 2-oxopropyl 4-chlorobenzoate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or esterification. For example, reacting 4-chlorobenzoic acid derivatives with chloroacetone in the presence of a base like potassium carbonate in acetone (80–85°C, 6 hours) yields the ester . Solvent choice (e.g., DMF) and stoichiometric ratios (1:1.5 molar ratio for reagents) significantly impact yield . Optimization requires monitoring via TLC or HPLC and adjusting reaction time/temperature to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR : Confirm ester linkage via characteristic shifts (e.g., carbonyl at ~170 ppm in -NMR).

- X-ray crystallography : Resolve crystal structure for bond-length/angle validation (e.g., C=O bond ~1.21 Å) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted 4-chlorobenzoic acid) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) be leveraged to synthesize 1,3,4-oxadiazole derivatives from this compound?

MCRs with (N-isocyanimino)triphenylphosphorane, amines, and alkynoic acids yield sterically hindered 1,3,4-oxadiazoles. Key steps:

- Reagent compatibility : Electron-deficient ketones (e.g., 2-oxopropyl esters) enhance cyclization efficiency .

- Solvent selection : CHCl at ambient temperature minimizes decomposition .

- Yield optimization : Achieve >85% yield by controlling stoichiometry (1:1:1 ratio) and reaction time (12–24 hours) .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Molecular docking : Screen against target enzymes (e.g., acyl-CoA thioesterases) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. bromo groups) with antimicrobial activity .

- DFT calculations : Analyze electron density maps to predict reactivity in nucleophilic substitutions .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

- Method validation : Cross-check analytical data (e.g., compare NMR with X-ray results to confirm assignments) .

- Batch analysis : Identify variability sources (e.g., moisture in solvents) via controlled replicate experiments .

- Statistical tools : Use ANOVA to assess significance of parameter changes (e.g., temperature effects on yield) .

Q. What enzymatic pathways interact with this compound, and how can this inform biodegradation studies?

- Dehalogenases : Enzymes like 4-chlorobenzoate dehalogenase cleave the chloro group via hydrolytic mechanisms .

- Metabolic profiling : Use LC-MS to identify intermediates (e.g., 4-hydroxybenzoate) in bacterial cultures .

- Kinetic studies : Measure and to assess substrate specificity .

Methodological Resources

Q. Table 1: Key Synthetic and Analytical Parameters

| Parameter | Optimal Value/Technique | Reference |

|---|---|---|

| Reaction temperature | 80–85°C (esterification) | |

| Solvent for MCRs | CHCl | |

| HPLC purity threshold | >95% (C18 column, MeOH:HO) | |

| Crystallography success | Ethanol recrystallization |

Q. Table 2: Safety and Handling

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation | Nitrile gloves, immediate wash | |

| Inhalation risk | Fume hood, respirator | |

| Hydrolysis sensitivity | Anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.